molecular formula C18H11F3N2O3S B2698154 4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one CAS No. 497078-68-9

4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one

Cat. No. B2698154
CAS RN: 497078-68-9
M. Wt: 392.35
InChI Key: XAMRJLARKORAJC-UHFFFAOYSA-N
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Description

The compound “4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one” is a complex organic molecule. It contains several functional groups including a hydroxy group (-OH), a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a pyridinone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the pyridinone group suggests that the compound may exhibit resonance, which could affect its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the hydroxy group could potentially be involved in acid-base reactions, while the trifluoromethyl group could potentially undergo halogen exchange reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the hydroxy and methoxy groups could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Material Science Applications

Research on compounds structurally related to "4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one" includes developments in synthetic methodologies and the exploration of their material properties. For example, studies have focused on the demethylation of methoxyphenyl derivatives, a key step in the synthesis of complex organic compounds, demonstrating the adaptability of such chemistries to large-scale processes (Schmid et al., 2004). Additionally, rearrangement and cyclization reactions of hydroxyphenethyl-aminomethylthiophenes into thienotetrahydropyridines showcase the chemical versatility of related structures (Mackay & Waigh, 1982).

Luminescence and Photophysics

The luminescence properties of platinum complexes with substituted thienylpyridines, which share structural motifs with the chemical of interest, have been thoroughly investigated. These studies reveal detailed insights into the photoluminescence and electronic absorption spectra, providing a foundation for potential applications in light-emitting devices and optical materials (Kozhevnikov et al., 2009).

Chemical Synthesis and Reactivity

A range of synthetic approaches for creating derivatives of thienopyridines and related compounds has been developed. These include efficient synthesis techniques for arylthieno[3,2-b]pyridines and di(het)arylthieno[3,2-b]pyridines, highlighting the importance of these compounds in the development of novel chemical entities with potential applications in drug discovery and materials science (Puvvala et al., 2014).

Corrosion Inhibition

Research into pyridopyrimidinones derivatives demonstrates their utility as corrosion inhibitors, suggesting that structurally related compounds may also possess valuable industrial applications in protecting metals against corrosion. The synthesis and characterization of such derivatives offer insights into the design of more effective and environmentally friendly corrosion inhibitors (Abdallah et al., 2018).

Future Directions

Future research on this compound could involve investigating its potential applications in various fields, such as medicinal chemistry or material science. Additionally, research could be conducted to explore its physical and chemical properties in more detail .

properties

IUPAC Name

6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3S/c1-26-9-4-2-8(3-5-9)11-6-10(18(19,20)21)14-15-16(27-17(14)22-11)12(24)7-13(25)23-15/h2-7H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRJLARKORAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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